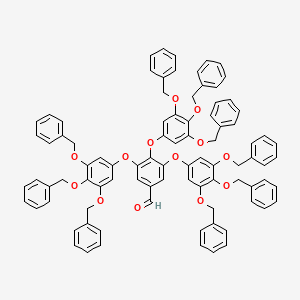
3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde: is a complex organic compound characterized by its multiple benzyloxy groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,4,5-tris(benzyloxy)benzaldehyde. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon. The process may involve steps like benzylation and subsequent oxidation to achieve the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions involving the benzyloxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzoic acid.
Reduction: Formation of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for synthesizing more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in drug discovery and development due to its complex structure.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals and intermediates .
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde involves its interaction with various molecular targets. The compound’s multiple benzyloxy groups allow it to form stable complexes with enzymes and receptors, potentially inhibiting their activity. The pathways involved may include the inhibition of specific signaling cascades or the modulation of gene expression .
Comparaison Avec Des Composés Similaires
- 3,4,5-Tris(benzyloxy)benzoic acid
- 3,4,5-Tris(benzyloxy)benzyl alcohol
- 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene
Comparison:
- 3,4,5-Tris(benzyloxy)benzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups, making it more acidic and reactive in different conditions.
- 3,4,5-Tris(benzyloxy)benzyl alcohol: Contains alcohol groups, making it more suitable for reactions requiring hydroxyl functionalities.
- 1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene: Contains triazole groups, providing different electronic properties and reactivity compared to benzyloxy groups .
This detailed article provides a comprehensive overview of 3,4,5-Tris(3,4,5-tris(benzyloxy)phenoxy)benzaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
654643-14-8 |
|---|---|
Formule moléculaire |
C88H72O13 |
Poids moléculaire |
1337.5 g/mol |
Nom IUPAC |
3,4,5-tris[3,4,5-tris(phenylmethoxy)phenoxy]benzaldehyde |
InChI |
InChI=1S/C88H72O13/c89-54-73-46-83(99-74-48-77(90-55-64-28-10-1-11-29-64)85(96-61-70-40-22-7-23-41-70)78(49-74)91-56-65-30-12-2-13-31-65)88(101-76-52-81(94-59-68-36-18-5-19-37-68)87(98-63-72-44-26-9-27-45-72)82(53-76)95-60-69-38-20-6-21-39-69)84(47-73)100-75-50-79(92-57-66-32-14-3-15-33-66)86(97-62-71-42-24-8-25-43-71)80(51-75)93-58-67-34-16-4-17-35-67/h1-54H,55-63H2 |
Clé InChI |
XYHDABXJWQMOON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC5=CC(=CC(=C5OC6=CC(=C(C(=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OC1=CC(=C(C(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
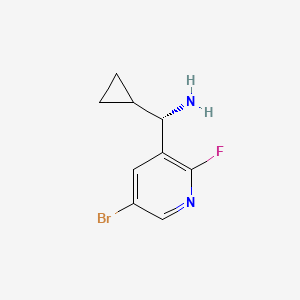
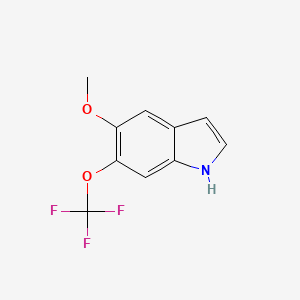
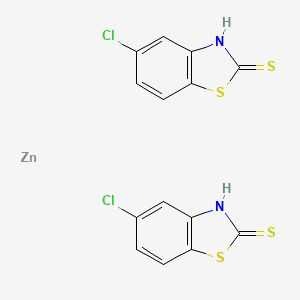



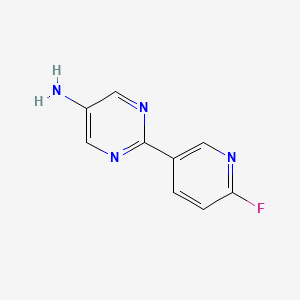


![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)
![(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)

